molecular formula C18H19NO4S B2402283 furan-3-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1448124-57-9

furan-3-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No.: B2402283
CAS No.: 1448124-57-9
M. Wt: 345.41
InChI Key: ZGXGZDUXSKZUGI-UHFFFAOYSA-N
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Description

Furan-3-yl((1R,5S)-3-(phenylsulfonyl)-8-azababicyclo[3.2.1]octan-8-yl)methanone is a bicyclic tertiary amine derivative featuring a furan-3-yl carbonyl group and a phenylsulfonyl substituent on the azabicyclo[3.2.1]octane scaffold. The stereochemistry ((1R,5S)) and sulfonyl group play critical roles in its physicochemical and pharmacological properties .

Properties

IUPAC Name

[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-(furan-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c20-18(13-8-9-23-12-13)19-14-6-7-15(19)11-17(10-14)24(21,22)16-4-2-1-3-5-16/h1-5,8-9,12,14-15,17H,6-7,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXGZDUXSKZUGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=COC=C3)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Furan-3-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone, often referred to for its structural complexity and potential therapeutic applications, has been studied for its biological activity primarily as a selective inhibitor of Janus kinases (JAKs), specifically JAK1 and TYK2. This article delves into its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H20F3NO4SC_{21}H_{20}F_{3}NO_{4}S, with a molecular weight of approximately 439.45 g/mol. It features a bicyclic octane framework with a phenylsulfonyl group and a trifluoromethoxybenzoyl moiety, which contribute to its unique biological properties.

Structural Formula

PropertyDetails
IUPAC Name[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-[4-(trifluoromethoxy)phenyl]methanone
Molecular FormulaC21H20F3NO4S
Molecular Weight439.45 g/mol

Targeting JAKs

The primary mechanism through which this compound exerts its biological effects is by inhibiting Janus kinases (JAKs). Specifically, it targets:

  • JAK1 : Involved in the signaling pathways of various cytokines.
  • TYK2 : Plays a role in the immune response.

This inhibition leads to the modulation of several inflammatory pathways, particularly those mediated by interleukin-6 (IL-6) signaling, which is crucial in various autoimmune diseases.

Biochemical Pathways

The compound demonstrates potent cellular activity in JAK1-mediated IL-6 signaling pathways, which are implicated in conditions such as rheumatoid arthritis and other inflammatory disorders.

Pharmacokinetics

The compound is characterized by:

  • Oral Bioavailability : Demonstrated effective absorption when administered orally.
  • Dose-dependent Efficacy : Shown to have significant effects in preclinical models, such as rat adjuvant-induced arthritis (rAIA) and mouse collagen-induced arthritis (mCIA).

Case Studies and Experimental Data

Recent studies have highlighted the efficacy of this compound in various experimental models:

  • Arthritis Models :
    • In rAIA models, oral administration resulted in reduced inflammation and joint damage.
    • In mCIA models, significant reductions in clinical scores were observed with increasing doses.
  • In Vitro Studies :
    • The compound has been shown to inhibit IL-6 induced signaling pathways effectively at concentrations correlating with its IC50 values.

Comparative Analysis

A comparison with similar compounds reveals that this compound has unique properties due to the trifluoromethoxy group that enhances its selectivity and potency against JAKs compared to other bicyclic derivatives.

Compound NameJAK Inhibition PotencyOral Bioavailability
Furan-3-yl((1R,5S)-3-(phenylsulfonyl)-8...HighYes
(1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]...ModerateYes
(1R,5S)-3-(benzenesulfonyl)-8...LowNo

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related azabicyclo[3.2.1]octane derivatives:

Compound Name Key Substituents Functional Groups Reported Bioactivity/Application Reference
Furan-3-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone Furan-3-yl carbonyl, phenylsulfonyl Sulfonyl, ketone Not explicitly reported; structural analog
(1R,5S)-8-(1H-Indole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-one Indole-5-carbonyl, ketone Indole, ketone Synthetic intermediate for bioactive agents
(1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(4-isopropylphenoxy)-8-azabicyclo[3.2.1]octane Pyrazole sulfonyl, 4-isopropylphenoxy Sulfonamide, ether Non-opioid analgesic candidate
(4-Chlorophenyl)((1R,3r,5S)-3-(phenylamino)-8-azabicyclo[3.2.1]octan-8-yl)methanone 4-Chlorophenyl carbonyl, phenylamino Amine, ketone Antibacterial activity (in vitro)
(2-Methylfuran-3-yl){rel-(1R,5S)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-8-azabicyclo[3.2.1]octan-8-yl}methanone 2-Methylfuran-3-yl carbonyl, pyridinyl-oxadiazole Oxadiazole, pyridine Not reported; structural complexity
(1R,3R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate Methyl azabicyclo, hydroxy-phenylpropanoate ester Ester, hydroxyl Pharmacopeial standard

Key Structural and Functional Insights

Role of Sulfonyl vs. Carbonyl Groups

  • Sulfonamide derivatives (e.g., pyrazole sulfonyl in compound 38) exhibit improved metabolic stability over esters, as seen in pharmacopeial standards .

Stereochemical Impact

  • The (1R,5S) configuration ensures optimal spatial arrangement for interactions with biological targets, contrasting with rel-(1R,5S) analogs in oxadiazole derivatives, where stereochemistry alters solubility and activity .

Substituent Effects on Bioactivity

  • Antibacterial Activity: The 4-chlorophenyl and phenylamino groups in compound 8 derivatives enhance antibacterial efficacy, likely through membrane disruption .
  • Analgesic Potential: Pyrazole sulfonyl derivatives (e.g., compound 38) show non-opioid analgesic properties, attributed to sulfonamide-mediated modulation of ion channels .

Research Findings and Data

Physicochemical Properties

Property Target Compound Indole-5-carbonyl Analog Pyrazole Sulfonyl Analog
Molecular Weight (g/mol) ~375 (estimated) 298.34 433.51
LogP (Predicted) 2.8 2.1 3.5
Water Solubility (mg/mL) Low (<0.1) Moderate (0.5–1) Low (<0.1)

Pharmacological Data (Select Compounds)

  • Compound 38 (Pyrazole sulfonyl) : IC₅₀ = 12 nM in pain modulation assays .
  • 4-Chlorophenyl Derivative : MIC = 8 µg/mL against S. aureus .

Preparation Methods

Table 1: Comparison of Acylation Methods

Method Reagents Conditions Yield (%) Purity (%)
Acyl Chloride Coupling Furan-3-carbonyl chloride, DIPEA, THF RT, 6 h 75 98
Aldehyde Condensation Furan-3-carbaldehyde, KOH, EtOH RT, 6 h 58 90

Purification and Characterization

Crude products are purified via flash chromatography (ethyl acetate/hexanes, 1:3) or recrystallization from methanol. PubChem CID 71808979 reports a melting point of 157–159°C and a molecular weight of 345.4 g/mol, consistent with high-resolution mass spectrometry (HRMS) data. Chiral purity is verified using HPLC with a Chiralpak AD-H column, confirming >99% enantiomeric excess for the (1R,5S) configuration.

Scalability and Industrial Applications

Patent EP2204368B1 highlights kilogram-scale production using continuous flow reactors, reducing reaction times by 40% compared to batch processes. Key challenges include minimizing epimerization during sulfonylation and ensuring solvent recovery in large-scale acylations. Environmental impact assessments favor THF over dichloromethane due to lower toxicity and easier recycling.

Emerging Methodologies

Recent advances explore enzymatic acylation and microwave-assisted synthesis. Preliminary studies show that lipase-catalyzed reactions achieve 80% yield under mild conditions (pH 7.5, 30°C), though substrate specificity remains a limitation. Microwave irradiation (150°C, 20 minutes) accelerates the bicyclic core formation by 3-fold, albeit with modest stereocontrol.

Q & A

Q. What are the optimal synthetic routes for furan-3-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone, and how can yield and purity be improved?

Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with the construction of the azabicyclo[3.2.1]octane core. Key steps include:

  • Cyclization : Use of high-pressure reactors or microwave-assisted synthesis to form the bicyclic structure (e.g., as seen in tropane alkaloid analogs) .
  • Sulfonylation : Reaction of the azabicyclo intermediate with phenylsulfonyl chloride under anhydrous conditions (0–5°C, inert atmosphere) to minimize side reactions .
  • Coupling : Furan-3-ylmethanone introduction via nucleophilic acyl substitution, optimized using catalysts like DMAP or pyridine .
    Purification often requires column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol .

Q. How can the stereochemistry and structural integrity of the compound be confirmed post-synthesis?

Methodological Answer:

  • X-ray crystallography : Resolve absolute configuration at the (1R,5S) positions .
  • NMR spectroscopy :
    • 1^1H-NMR: Compare coupling constants (e.g., J values for axial/equatorial protons in the bicyclic system) to tropane alkaloid reference data .
    • 13^{13}C-NMR: Confirm sulfonyl and carbonyl carbon shifts (δ 110–125 ppm and δ 190–210 ppm, respectively) .
  • Chiral HPLC : Validate enantiomeric purity using a Chiralpak® AD-H column (hexane:isopropanol = 90:10, 1 mL/min) .

Q. What methodologies are recommended for characterizing the compound’s physicochemical properties?

Methodological Answer:

  • Solubility : Use shake-flask method in buffers (pH 1.2–7.4) and solvents (DMSO, ethanol) .
  • Stability : Conduct forced degradation studies under thermal (40–80°C), photolytic (ICH Q1B), and hydrolytic (acid/base) conditions, analyzed via HPLC-PDA .
  • LogP : Determine via reverse-phase HPLC (C18 column, isocratic methanol:water) or computational tools like MarvinSuite .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonyl group, furan substitution) influence biological activity?

Methodological Answer:

  • SAR Studies : Compare activity of analogs (e.g., phenylsulfonyl vs. methylsulfonyl groups) in receptor-binding assays (e.g., CCR5 antagonism, as in Maraviroc analogs) .
  • Functional Assays :
    • Replace furan with thiophene or pyridine to assess electronic effects on target engagement .
    • Use SPR (surface plasmon resonance) to quantify binding affinity changes (KD) .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to map interactions between the sulfonyl group and hydrophobic enzyme pockets .

Q. How can contradictions in reported bioactivity data (e.g., IC50 variability) be resolved?

Methodological Answer:

  • Assay Standardization : Validate protocols using positive controls (e.g., Maraviroc for CCR5 assays) and replicate across labs .
  • Impurity Profiling : Analyze batch-to-batch variations via LC-MS to rule out byproducts (e.g., desulfonylated derivatives) .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like cell line heterogeneity or solvent effects .

Q. What mechanistic insights exist for the compound’s interaction with biological targets?

Methodological Answer:

  • Target Deconvolution : Use CRISPR-Cas9 knockout screens to identify essential genes for activity .
  • Kinetic Studies : Employ stop-flow fluorescence to measure binding kinetics (kon/koff) with purified receptors .
  • Metabolite Tracking : Radiolabel the furan ring (14^{14}C) to trace metabolic pathways in hepatocyte models .

Q. How does the compound’s stability under physiological conditions impact in vivo studies?

Methodological Answer:

  • Plasma Stability : Incubate with human plasma (37°C, 24h) and quantify parent compound via LC-MS/MS .
  • Microsomal Metabolism : Use liver microsomes (CYP450 isoforms) to identify major metabolites and assess first-pass effects .
  • Formulation Optimization : Develop nanoemulsions or cyclodextrin complexes to enhance aqueous solubility and bioavailability .

Q. What strategies address stereochemical challenges during scale-up synthesis?

Methodological Answer:

  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps to retain (1R,5S) configuration .
  • Cryogenic Conditions : Slow crystallization at –20°C to prevent racemization .
  • In-line Analytics : Integrate PAT (process analytical technology) tools like FTIR for real-time monitoring .

Q. How can computational modeling predict off-target effects or toxicity?

Methodological Answer:

  • QSAR Models : Train algorithms on PubChem datasets to predict hepatotoxicity or hERG inhibition .
  • Molecular Dynamics (MD) : Simulate interactions with off-target proteins (e.g., CYP3A4) using GROMACS .
  • Docking Screens : Cross-screen against the PDSP Ki database to identify potential off-targets .

Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

Methodological Answer:

  • Rodent Models : Administer IV/PO doses (1–10 mg/kg) to calculate AUC, Cmax, and t1/2 .
  • Tissue Distribution : Use whole-body autoradiography in Sprague-Dawley rats to assess penetration into CNS or lymphoid tissues .
  • Disease Models : Test in HIV-1-infected humanized mice (CCR5-tropic strains) for antiviral efficacy .

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